2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
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Description
2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a useful research compound. Its molecular formula is C19H15ClFN3O2S2 and its molecular weight is 435.92. The purity is usually 95%.
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Biological Activity
The compound 2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, along with relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a pyrimidine ring fused with a benzothiazine moiety, which is crucial for its biological activity. The presence of the chloro and fluorobenzyl groups enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 10 to 25 µM against human leukemia cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HL-60 (Leukemia) | 15 |
Compound B | MCF-7 (Breast) | 20 |
Compound C | A549 (Lung) | 25 |
Antimicrobial Activity
The compound's potential antimicrobial effects have been evaluated against a range of pathogens. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 32 to 64 µg/mL .
The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes involved in cellular processes:
- Topoisomerase Inhibition : Similar compounds have shown to inhibit topoisomerase II, leading to DNA damage in cancer cells.
- Protein Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in signaling pathways critical for cell survival and proliferation.
Study on Anticancer Efficacy
A recent study conducted on a series of pyrimidine-benzothiazine derivatives, including our compound of interest, revealed that these compounds induced apoptosis in cancer cells through the activation of caspases . The study utilized flow cytometry to assess apoptosis levels and found that treatment with the compound resulted in a significant increase in early apoptotic cells compared to control groups.
Evaluation of Antimicrobial Properties
In another study, the antimicrobial efficacy was tested using a disk diffusion method against a panel of bacterial strains. The results indicated that the compound exhibited significant zones of inhibition compared to standard antibiotics .
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-6-ethylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S2/c1-2-24-16-6-4-3-5-14(16)18-17(28(24,25)26)10-22-19(23-18)27-11-12-7-8-13(21)9-15(12)20/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVROAKVYULHROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.